molecular formula C14H10N2O2 B6278878 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid CAS No. 2243961-88-6

6-(pyridin-4-yl)-1H-indole-2-carboxylic acid

Cat. No.: B6278878
CAS No.: 2243961-88-6
M. Wt: 238.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(pyridin-4-yl)-1H-indole-2-carboxylic acid is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and indole rings in its structure imparts unique chemical and biological properties.

Properties

CAS No.

2243961-88-6

Molecular Formula

C14H10N2O2

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. Subsequently, the pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives .

Industrial Production Methods

Industrial production of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid may involve optimized versions of the laboratory synthesis methods. These processes often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-4-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

6-(pyridin-4-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(pyridin-2-yl)-1H-indole-2-carboxylic acid
  • 6-(pyridin-3-yl)-1H-indole-2-carboxylic acid
  • 6-(pyridin-4-yl)-1H-indole-3-carboxylic acid

Uniqueness

6-(pyridin-4-yl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 4-position of the indole ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its isomers and other related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.